molecular formula C13H13ClN2O2 B154965 Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 126067-52-5

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B154965
CAS RN: 126067-52-5
M. Wt: 264.71 g/mol
InChI Key: HSKGILULYYHRBW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate, also known as etizolam, is a synthetic benzodiazepine analog that has gained popularity in recent years due to its anxiolytic and sedative effects. It was first synthesized in the 1980s by a Japanese pharmaceutical company and has since been used in scientific research for its unique pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been synthesized through various chemical reactions, characterized by methods such as NMR and mass spectral analysis, and confirmed using single crystal X-ray diffraction studies. Its molecular structure exhibits intramolecular hydrogen bonds contributing to structural stability and is further stabilized by π-π interactions (Achutha et al., 2017).

Antimicrobial and Anticancer Properties

  • Certain derivatives of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate have been evaluated for their in vitro antimicrobial and anticancer activities. Some compounds have exhibited higher anticancer activity compared to reference drugs and have demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).

Application in Synthesis Processes

  • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been used in synthesis processes, such as the highly regioselective synthesis of similar carboxylates under ultrasound irradiation, which demonstrates significant reduction in reaction times (Machado et al., 2011).

Novel Synthetic Methods and Chemical Analysis

  • The compound has been used in the development of novel synthetic methods and chemical analyses, such as the synthesis of condensed pyrazoles via cross-coupling reactions and detailed NMR spectroscopic investigations on the products (Arbačiauskienė et al., 2011).

Antioxidant Properties

  • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate derivatives have been studied for their antioxidant properties using methods like DPPH and hydroxyl radical scavenging, indicating their potential in this area (Naveen et al., 2021).

properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)16(15-12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKGILULYYHRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384776
Record name Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

CAS RN

126067-52-5
Record name Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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